Sphingosine-1-phosphate (d17:1)

Description

Molecular Architecture and Stereochemical Configuration

Backbone Structure Comparison with Native S1P (C18)

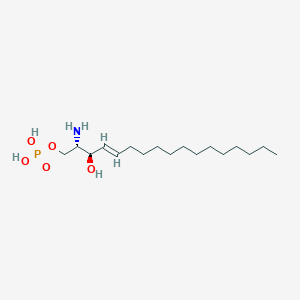

D-erythro-sphingosine-1-phosphate (C17 base) is a synthetic analog of the native sphingosine-1-phosphate (S1P) with a 17-carbon backbone. Its molecular formula is C₁₇H₃₆NO₅P , distinguishing it from the natural C18 variant (C₁₈H₃₈NO₅P ) by the absence of a terminal methyl group. The backbone consists of a sphingoid base with a trans-configured double bond at position 4 (heptadec-4-enyl), a hydroxyl group at position 3, and an amino group at position 2. The phosphate group is covalently linked to the hydroxyl group at position 1.

The stereochemical configuration of the C17 base follows the (2S,3R,4E) designation, ensuring a specific spatial arrangement critical for receptor interactions. In contrast, native S1P (C18) retains the same stereoisomerism but includes an additional methyl group at the terminus, slightly altering hydrophobic interactions and membrane partitioning.

Phosphate Group Positioning and Hydrogen Bonding Patterns

The phosphate group in D-erythro-sphingosine-1-phosphate is positioned at the primary hydroxyl site, enabling hydrogen bonding with polar residues. Computational studies indicate that the (2S,3R,4E) configuration stabilizes intramolecular hydrogen bonds between the sphingosine hydroxyl group (position 3) and phosphate oxygens, as observed in sphingomyelin. This interaction is critical for maintaining the molecule’s conformational stability in aqueous environments.

In comparison to the C18 variant, the shorter carbon chain of the C17 base reduces steric hindrance, potentially altering hydrogen-bonding dynamics with adjacent molecules or receptors. The phosphate group’s ionization state (pKa ~1.36) ensures a negative charge at physiological pH, enhancing solubility and receptor binding affinity.

Thermodynamic Stability and Solvation Characteristics

Partition Coefficients in Polar/Nonpolar Solvent Systems

The logP value for D-erythro-sphingosine-1-phosphate is 4.85 , indicating moderate hydrophobicity. This value reflects the balance between the polar phosphate head group and the nonpolar aliphatic tail. In contrast, native S1P (C18) has a higher logP (~5.5), attributed to its extended hydrocarbon chain.

pH-Dependent Tautomerization Behavior

The phosphate group’s ionization state dominates pH-dependent behavior. At physiological pH (~7.4), the phosphate exists as a monovalent anion (−1 charge), while the amino group remains protonated (+1 charge), resulting in a net neutral charge. This zwitterionic state facilitates membrane interactions and receptor binding.

At pH < 1.36 , the phosphate group protonates to a neutral form, reducing solubility and increasing aggregation propensity. Conversely, at pH > 10 , the amino group deprotonates, yielding a net negative charge and enhanced water solubility. These tautomerization states influence the molecule’s partitioning between aqueous and lipid environments.

Properties

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h13-14,16-17,19H,2-12,15,18H2,1H3,(H2,20,21,22)/b14-13+/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITGNIYTXHNNNE-LHMZYYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sphingosine-1-phosphate (d17:1) can be synthesized enzymatically by reacting sphingosine phosphorylcholine with phospholipase D. This reaction yields only the monophosphate product without forming the diphosphate product . The product is typically a mixture of L-threo and D-erythro forms, depending on the procedure used .

Industrial Production Methods

Industrial production methods for sphingosine-1-phosphate (d17:1) involve the enzymatic phosphorylation of sphingosine using sphingosine kinases. These kinases, specifically sphingosine kinase 1 and sphingosine kinase 2, catalyze the phosphorylation process, resulting in the formation of sphingosine-1-phosphate .

Chemical Reactions Analysis

Types of Reactions

Sphingosine-1-phosphate (d17:1) undergoes various chemical reactions, including:

Oxidation: Sphingosine-1-phosphate can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert sphingosine-1-phosphate back to sphingosine.

Substitution: Substitution reactions can modify the phosphate group or the sphingosine backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various sphingolipid metabolites, which play significant roles in cellular signaling and physiological processes .

Scientific Research Applications

Cancer Research

D-erythro-sphingosine-1-phosphate is implicated in tumorigenesis and cancer cell proliferation. Studies have shown that it acts as a signaling molecule that can promote cancer cell survival and migration. For instance, sphingosine kinase 1-mediated production of sphingosine-1-phosphate has been linked to enhanced tumor growth in various cancers, including breast and prostate cancer .

Case Study:

A study demonstrated that inhibition of sphingosine kinase type 1 reduced tumor growth in xenograft models of breast cancer, highlighting the potential of targeting this pathway for therapeutic interventions .

Metabolic Regulation

Sphingosine-1-phosphate plays a critical role in metabolic processes, particularly in red blood cells (RBCs). Research indicates that variations in RBC sphingosine-1-phosphate levels can regulate glucose uptake and metabolic flux through the activation of protein phosphatase 2A (PP2A), which modulates glucose transporter activity .

Data Table: Effects of Sphingosine-1-Phosphate on Glucose Metabolism

| Condition | Sphingosine-1-Phosphate Level | GLUT Activity | Metabolic Outcome |

|---|---|---|---|

| Normal | Baseline | High | Normal glucose uptake |

| Hyperglycemia | Elevated | Reduced | Decreased glucose uptake |

| Diabetes | Significantly elevated | Very low | Impaired glucose metabolism |

Cardiovascular Research

Sphingosine-1-phosphate is associated with endothelial function and vascular integrity. It promotes endothelial barrier function through its interaction with specific receptors, leading to the activation of signaling pathways that enhance nitric oxide production and vascular permeability .

Case Study:

Research has shown that high-density lipoprotein-associated sphingosine-1-phosphate can sustain endothelial barrier function longer than albumin-associated forms, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Therapeutic Potential

The diverse roles of D-erythro-sphingosine-1-phosphate in cellular processes make it a promising target for therapeutic development:

- Cancer Therapy: Inhibitors targeting sphingosine kinase could reduce tumor growth and metastasis.

- Metabolic Disorders: Modulating sphingosine-1-phosphate levels may offer new strategies for managing diabetes and metabolic syndrome.

- Cardiovascular Health: Enhancing sphingosine-1-phosphate signaling could improve endothelial function and prevent vascular diseases.

Mechanism of Action

These receptors are widely expressed and transduce intracellular signals to regulate cellular behavior, such as migration, adhesion, survival, and proliferation . The signaling pathways involved include the activation of various kinases and transcription factors, leading to diverse physiological outcomes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Analytical Comparisons

Table 1: Key Structural and Functional Differences

Key Observations :

- Chain Length and Unsaturation : The C17 S1P’s shorter chain and 4E double bond differentiate it from C18:1 S1P, impacting chromatographic retention times and ionization efficiency in LC-MS/MS .

- Phosphorylation : The addition of a phosphate group in C17 S1P enhances its polarity compared to unphosphorylated C17 sphingosine, improving solubility in aqueous matrices .

- Saturated vs. Unsaturated : Sphinganine-1-P (C17 base) lacks the 4E double bond, reducing its affinity for S1P receptors like EDG-1 and altering downstream signaling .

(a) C17 S1P vs. Endogenous C18:1 S1P

- Biological Activity: C18:1 S1P: Binds to G-protein-coupled receptors (e.g., S1PR1-5), regulating cell proliferation, vascular integrity, and immune cell trafficking . For example, it inhibits PDGF-induced chemotaxis in arterial smooth muscle cells at nanomolar concentrations . C17 S1P: Lacks significant receptor-mediated activity due to its shorter chain, making it biologically inert in most assays . Its primary role is analytical, serving as a stable isotope-free internal standard .

- Analytical Utility: C17 S1P co-elutes with endogenous S1P isoforms in reversed-phase chromatography but is distinguishable via mass spectrometry (e.g., m/z 366.3 → 250.2 for C17 S1P vs. m/z 380.3 → 264.2 for C18:1 S1P) .

(b) C17 S1P vs. Sphinganine-1-Phosphate (C17 Base)

- Structural Differences : Sphinganine-1-P has a fully saturated 17-carbon chain, eliminating the 4E double bond .

- Functional Impact : Saturation reduces membrane fluidity and alters interactions with lipid-binding proteins. For instance, sphinganine-1-P shows weaker activation of S1PR1 compared to unsaturated S1P isoforms .

Role in Disease Research

- C17 S1P : Used to quantify S1P in pathological conditions like cancer and COVID-17. For example, elevated S1P levels in COVID-19 patients correlate with cytokine storms, measured using C17 S1P as a reference .

- C18:1 S1P : Directly implicated in disease mechanisms, such as promoting tumor metastasis via EDG-1 receptor activation .

Biological Activity

D-erythro-sphingosine-1-phosphate (S1P) is a bioactive sphingolipid that plays a crucial role in various physiological and pathophysiological processes. This compound is involved in signaling pathways that regulate cell survival, inflammation, and immune responses. This article provides a comprehensive overview of the biological activity of D-erythro-sphingosine-1-phosphate (C17 base), including its mechanisms of action, physiological roles, and potential therapeutic applications.

Overview of Sphingosine-1-phosphate

S1P is produced from sphingosine through the action of sphingosine kinases (SphK1 and SphK2) and is involved in numerous cellular processes. It functions primarily through five G-protein-coupled receptors (S1P1–5), which are widely expressed in various tissues, including the immune system, nervous system, and vascular system .

S1P operates through several key mechanisms:

- G-protein Coupled Receptor Activation : S1P activates S1P receptors, leading to various downstream signaling cascades that affect cell proliferation, migration, and survival .

- Calcium Signaling : It modulates intracellular calcium levels, influencing processes such as muscle contraction and neurotransmitter release .

- Regulation of Inflammation : S1P has been shown to play a role in the induction of cyclooxygenase-2 (COX-2) and the production of eicosanoids, important mediators of inflammation .

Physiological Roles

S1P is implicated in numerous physiological functions:

- Cell Survival and Proliferation : By promoting cell survival signals, S1P contributes to tissue homeostasis and repair.

- Immune Function : It regulates lymphocyte trafficking and immune responses, influencing both adaptive and innate immunity .

- Vascular Integrity : S1P is vital for maintaining endothelial barrier function and vascular stability .

Therapeutic Potential

Given its diverse biological activities, S1P has emerged as a potential therapeutic target for various diseases:

- Cancer : Altered S1P signaling is associated with tumor growth and metastasis. Inhibitors targeting SphK or S1P receptors are being explored for cancer therapy .

- Inflammatory Diseases : Modulating S1P levels may provide therapeutic benefits in conditions like cystic fibrosis and other inflammatory disorders by enhancing immune responses while controlling inflammation .

- Neurodegenerative Diseases : Research suggests that S1P may play a role in neuroprotection, indicating its potential in treating neurodegenerative conditions like multiple sclerosis .

Antifungal Activity

Recent studies have demonstrated the antifungal properties of D-erythro-sphingosine. In a murine model of cystic fibrosis with aspergillosis, administration of sphingosine showed a significant reduction in fungal growth, highlighting its potential as an antifungal agent .

Inflammatory Response Modulation

A study investigating the effects of S1P on inflammatory responses found that manipulating its levels could enhance immune responses in models of chronic inflammation. This suggests that targeting S1P pathways could provide new strategies for managing inflammatory diseases .

Data Tables

The following table summarizes key findings related to the biological activity of D-erythro-sphingosine-1-phosphate:

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Cell Survival | Activation of survival pathways via S1PRs | Potential for cancer therapies |

| Immune Modulation | Regulation of lymphocyte trafficking | Therapeutic target for autoimmune diseases |

| Vascular Integrity | Maintenance of endothelial barrier | Implications for cardiovascular health |

| Antifungal Activity | Inhibition of fungal growth | Potential treatment for fungal infections |

| Anti-inflammatory Effects | Modulation of COX-2 and eicosanoid production | Strategies for managing chronic inflammatory conditions |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying D-erythro-sphingosine-1-phosphate (C17 base) in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Column : Reversed-phase C18 (e.g., XSelect CSH XP C18 130 Å, 2.5 μm) .

- Internal Standards : Use stable isotopes like C17 S1P or deuterated analogs (e.g., d7S1P) to correct for matrix effects .

- Sample Preparation : Extract lipids using methanol-based protocols with protein precipitation (e.g., bovine serum albumin) to minimize interference .

- Calibration Curves : Linear ranges typically span 0.1–1000 nM, with limits of detection (LOD) < 0.05 nM in plasma .

Q. How should researchers handle and store D-erythro-sphingosine-1-phosphate (C17 base) to ensure stability?

- Methodological Answer :

- Storage : Aliquot in inert solvents (e.g., methanol) at -80°C under nitrogen to prevent oxidation .

- Handling : Use protective gear (gloves, eye protection) in well-ventilated areas to avoid respiratory or dermal irritation .

- Quality Control : Regularly validate purity via LC-MS/MS and monitor for degradation products (e.g., sphingosine) .

Q. What frameworks are effective for designing studies involving sphingolipid signaling pathways?

- Methodological Answer : Apply research question frameworks to structure hypotheses:

- PICO : Define Population (e.g., cell type), Intervention (C17 S1P dosage), Comparison (wild-type vs. Sgpl1−/− models), and Outcome (e.g., S1P lyase activity) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to sphingolipid biology .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported S1P concentrations across studies (e.g., plasma vs. cerebrospinal fluid)?

- Methodological Answer :

- Standardization : Use harmonized protocols for sample collection (e.g., anticoagulants like citrate vs. EDTA affect S1P levels) .

- Data Normalization : Reference endogenous controls (e.g., total protein content) and report recovery rates for internal standards .

- Meta-Analysis : Apply mixed-effects models to account for inter-study variability (e.g., instrument sensitivity, cohort demographics) .

Q. What experimental designs are optimal for studying C17 S1P’s role in enzyme kinetics (e.g., sphingosine-1-phosphate lyase activity)?

- Methodological Answer :

- Stable-Isotope Dilution : Use C17 S1P as an internal standard in assays to track enzymatic cleavage products (e.g., hexadecenal-d5) .

- Kinetic Parameters : Calculate and via Michaelis-Menten plots under controlled pH (7.4) and temperature (37°C) .

- Inhibitor Screening : Pair with truncated enzyme variants (e.g., SPL Δ1-61) to isolate catalytic domains .

Q. How can in vivo models be leveraged to investigate C17 S1P’s metabolic fate and tissue-specific effects?

- Methodological Answer :

- Animal Models : Use Sgpl1−/− mice to study S1P accumulation and downstream signaling (e.g., lymphopenia, vascular leakage) .

- Isotope Tracing : Administer -labeled C17 S1P and track incorporation into ceramides or phosphatidates via LC-MS/MS .

- Tissue Profiling : Compare S1P levels in organs (e.g., liver, brain) using microdissection and lipidomics workflows .

Q. What novel applications exist for C17 S1P in studying metabolic dysregulation (e.g., COVID-19 pathogenesis)?

- Methodological Answer :

- Omics Integration : Combine lipidomics with transcriptomics to link S1P fluctuations to immune markers (e.g., IL-6, TNF-α) .

- Pathway Enrichment : Use tools like MetaboAnalyst to map S1P correlations with sphingolipid pathways in public datasets (e.g., GEO, Metabolomics Workbench) .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing S1P-related data with high inter-individual variability?

- Methodological Answer :

- Non-Parametric Tests : Apply Mann-Whitney U or Kruskal-Wallis for non-normally distributed data .

- Multivariate Analysis : Use partial least squares-discriminant analysis (PLS-DA) to identify S1P-associated metabolic clusters .

- Transparency : Report raw data, normalization steps, and software (e.g., Analyst® 1.6, R packages) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.